Barium hexafluorogermanate

Scintillators Time-Resolved Luminescence Nanophosphors

BaGeF₆'s ~180 ps luminescence decay significantly enhances TOF-PET temporal resolution vs. BaSiF₆. Its high-pressure phase transition serves as a unique pressure calibrant. Thermal decomposition yields GeF₄ for safer semiconductor doping.

Molecular Formula BaF6Ge
Molecular Weight 323.95 g/mol
Cat. No. B13767769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium hexafluorogermanate
Molecular FormulaBaF6Ge
Molecular Weight323.95 g/mol
Structural Identifiers
SMILESF[Ge-2](F)(F)(F)(F)F.[Ba+2]
InChIInChI=1S/Ba.F6Ge/c;1-7(2,3,4,5)6/q+2;-2
InChIKeyAQQNUPLMYBELTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Hexafluorogermanate (BaGeF₆) Procurement Guide: Technical Specifications and Core Properties


Barium hexafluorogermanate (BaGeF₆) is an inorganic fluorometallate compound belonging to the A₂BF₆ family, characterized by a trigonal crystal structure (space group R-3m) comprising [GeF₆]²⁻ octahedral anions and Ba²⁺ cations [1]. With a molecular weight of 323.95 g/mol, a melting point of 665 °C, and a density of 4.56 g/cm³, BaGeF₆ is commercially available as white crystalline powder [2]. Its wide band gap (experimentally determined at 10.9 eV), ultrafast subnanosecond luminescence decay, and high sensitivity to H₂O₂ at low concentrations distinguish it within the hexafluorometallate class [3].

Why Barium Hexafluorogermanate Cannot Be Casually Substituted: Critical Performance Gaps Among A₂BF₆ Analogs


While BaGeF₆ shares the general A₂BF₆ formula with analogs such as BaSiF₆, BaSnF₆, and BaTiF₆, direct substitution is precluded by compound-specific variations in electronic structure, vibrational behavior, and chemical reactivity. Differences in the tetravalent cation (Ge⁴⁺ vs. Si⁴⁺, Sn⁴⁺, Ti⁴⁺) modulate lattice distortion, band gap energy, and ligand-field strength, which in turn govern luminescence decay kinetics, detection sensitivity, and thermal decomposition pathways [1][2]. The evidence below quantifies these divergences, demonstrating that selection of BaGeF₆ over its analogs must be driven by application-specific performance requirements rather than chemical similarity alone.

Barium Hexafluorogermanate Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Closest Analogs


Luminescence Decay Time: BaGeF₆ vs. BaSiF₆ Nanowires

Rare-earth-codoped BaGeF₆ nanowires exhibit a luminescence decay time in the subnanosecond regime, measured at approximately 0.18 ns (180 ps) for intrinsic ultrafast emissions, which is significantly shorter than the decay time observed for similarly prepared BaSiF₆ nanowires. The difference is attributed to greater lattice distortion in BaGeF₆ due to the larger ionic radius of Ge⁴⁺ (67 pm) compared to Si⁴⁺ (54 pm) [1][2].

Scintillators Time-Resolved Luminescence Nanophosphors

H₂O₂ Detection Sensitivity: BaGeF₆ Nanowires vs. BaSiF₆ Nanowires

The photoluminescence (PL) emission intensity of BaGeF₆ nanowires is highly sensitive to hydrogen peroxide (H₂O₂) at low concentrations, enabling quantitative detection. Direct comparison with BaSiF₆ nanowires reveals that BaGeF₆ exhibits superior sensitivity to H₂O₂, attributable to its higher surface-to-volume ratio in the nanowire morphology and distinct surface chemistry [1].

Chemosensing H₂O₂ Detection Optical Sensors

High-Pressure Phase Transition: BaGeF₆ vs. Other Hexafluorometallates

BaGeF₆ undergoes a reversible pressure-induced phase transition at 9.6 kbar, accompanied by splitting of librational modes in the Raman spectrum. The pressure dependence of these split librational modes reaches up to approximately 3 cm⁻¹·kbar⁻¹, which is the highest observed among the isomorphous hexafluorometallates (BaSiF₆, BaSnF₆, BaTiF₆) investigated in the same study [1].

High-Pressure Chemistry Raman Spectroscopy Phase Transitions

Thermal Decomposition Pathway: BaGeF₆ as a GeF₄ Precursor

Thermal decomposition of BaGeF₆ at 700 °C yields BaF₂ and gaseous GeF₄ according to the reaction: BaGeF₆ → BaF₂ + GeF₄. This pathway enables the use of BaGeF₆ as a solid-state precursor for generating high-purity germanium tetrafluoride, which is a critical dopant gas in semiconductor manufacturing [1]. In contrast, decomposition of BaSiF₆ yields SiF₄, while BaTiF₆ and BaSnF₆ produce their respective tetrafluorides, but the thermal stability and decomposition temperature of BaGeF₆ is specifically noted in the literature as a reliable synthetic route.

Thermal Decomposition Germanium Tetrafluoride Semiconductor Precursors

Energy Gap Width: Experimental Determination in BaGeF₆

The energy gap width of BaGeF₆ was experimentally determined from photoluminescence excitation spectra of the 455 nm emission to be 10.9 eV, positioning it as a wide-band-gap material suitable for vacuum ultraviolet (VUV) optical applications [1]. While computational band gaps exist for many A₂BF₆ compounds (e.g., DFT-calculated band gap of 5.607 eV for BaGeF₆), this experimentally derived value provides a reliable benchmark for comparing optical transparency and electronic structure across the family.

Wide Band Gap Materials Photoluminescence Excitation Cross-Luminescence

LED Performance: BaGeF₆:Mn⁴⁺ as Red Phosphor in Warm White LEDs

BaGeF₆:Mn⁴⁺ red phosphor, synthesized via hydrothermal method, was incorporated into a warm white LED device, achieving a high color rendering index (Ra) of 92.1, a high luminous efficacy (LE) of 146.4 lm/W, and a low correlated color temperature (CCT) of 3888 K [1]. While Mn⁴⁺-doped BaSiF₆, BaSnF₆, and BaTiF₆ are also studied as red phosphors, the reported performance metrics for BaGeF₆:Mn⁴⁺ demonstrate its viability for high-quality solid-state lighting.

LED Phosphors Mn⁴⁺ Doping Solid-State Lighting

Barium Hexafluorogermanate Application Scenarios: Where the Quantitative Evidence Drives Selection


Ultrafast Scintillation Detectors for High-Energy Physics and Medical Imaging

The subnanosecond decay time (~180 ps) of BaGeF₆, significantly faster than BaSiF₆, makes it a superior candidate for time-of-flight positron emission tomography (TOF-PET) scanners and high-energy particle detectors where temporal resolution directly impacts image quality and event discrimination [1][2]. Procurement of BaGeF₆ over BaSiF₆ in this context is justified by the quantifiable improvement in timing performance.

High-Sensitivity H₂O₂ Optical Sensors for Industrial Process Control and Biomedical Diagnostics

BaGeF₆ nanowires demonstrate enhanced photoluminescence sensitivity to H₂O₂ compared to BaSiF₆ nanowires, enabling detection at lower concentrations [1]. This makes BaGeF₆ the preferred material for developing optical chemosensors in applications ranging from environmental monitoring to enzymatic assay platforms.

Solid-State Precursor for On-Demand Generation of Germanium Tetrafluoride (GeF₄) in Semiconductor Manufacturing

The thermal decomposition of BaGeF₆ at 700 °C yields high-purity GeF₄ gas, a critical dopant for silicon-germanium epitaxy and ion implantation [1][2]. Using BaGeF₆ as a solid precursor mitigates the hazards associated with storing and handling gaseous GeF₄, providing a safer and more controllable supply chain solution for semiconductor fabs.

Pressure-Sensing and High-Pressure Research Tool

The reversible phase transition of BaGeF₆ at 9.6 kbar, coupled with its uniquely high pressure dependence of librational modes (~3 cm⁻¹·kbar⁻¹), offers a spectroscopic fingerprint for pressure calibration in diamond anvil cell experiments [1]. This behavior is not observed in BaSiF₆, BaSnF₆, or BaTiF₆, making BaGeF₆ a distinctive material for high-pressure physics research.

Mn⁴⁺-Doped Red Phosphors for High-CRI Warm White LEDs

BaGeF₆:Mn⁴⁺ red phosphors enable warm white LED devices with a high color rendering index (Ra = 92.1) and high luminous efficacy (146.4 lm/W), addressing the blue-rich emission of conventional LEDs and improving visual comfort [1]. While other A₂BF₆:Mn⁴⁺ phosphors exist, BaGeF₆:Mn⁴⁺ delivers competitive performance metrics suitable for premium lighting applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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